molecular formula C13H19ClN2O3 B2755842 (2s,4s)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride CAS No. 1279026-90-2

(2s,4s)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride

Cat. No.: B2755842
CAS No.: 1279026-90-2
M. Wt: 286.76
InChI Key: JLVANPPTBNGFRW-FXMYHANSSA-N
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Description

Historical Context of Aminopyrrolidine Derivatives in Pharmaceutical Research

Aminopyrrolidine scaffolds emerged as pharmacophores in the late 20th century, with their constrained cyclic structure offering advantages over linear amines in receptor binding and metabolic stability. The 2011 discovery that (S)-3-aminopyrrolidine derivatives exhibit dual inhibition of Abl and PI3K kinases marked a turning point, demonstrating how stereochemical control in pyrrolidine systems could enable polypharmacological targeting. This breakthrough aligned with broader trends in heterocyclic chemistry, where nitrogen-containing five-membered rings became central to kinase inhibitor development. The specific incorporation of hydroxymethyl and Cbz-protected amino groups, as seen in (2S,4S)-2-Hydroxymethyl-4-Cbz-aminopyrrolidine hydrochloride, reflects evolutionary refinements to balance synthetic accessibility with biological activity.

Structural Significance of the (2S,4S) Configuration

The compound’s stereochemical architecture creates distinct three-dimensional recognition surfaces critical for molecular interactions. X-ray crystallographic studies of analogous systems reveal that the (2S,4S) configuration positions the hydroxymethyl group axial to the pyrrolidine ring, while the Cbz-protected amine adopts an equatorial orientation. This spatial arrangement:

  • Enhances hydrogen-bonding potential through optimized donor-acceptor distances between the hydroxyl group and target protein residues
  • Minimizes steric hindrance during binding pocket insertion, particularly in kinase active sites
  • Enables conformational locking of adjacent functional groups through intramolecular hydrogen bonding networks

Comparative analyses show the (2S,4S) enantiomer exhibits 5- to 10-fold greater binding affinity for γ-secretase compared to its (2R,4R) counterpart in Alzheimer’s disease models, underscoring configuration-dependent bioactivity.

Importance of Cbz Protection in Pharmaceutical Intermediates

The carbobenzyloxy group serves multiple strategic roles in the compound’s synthetic utility:

Function Mechanistic Role Synthetic Advantage
Amino Group Protection Blocks undesired nucleophilic reactions during coupling steps Enables sequential functionalization
Stereochemical Stability Prevents racemization at the 4-position amine Maintains enantiomeric excess >99%
Hydrophobicity Modifier Enhances solubility in organic reaction media Facilitates purification via chromatography

Recent advances in orthogonal protection strategies have reinforced Cbz’s relevance, particularly in solid-phase peptide synthesis where its cleavage conditions (hydrogenolysis or acidic treatment) avoid side reactions with acid-labile groups. The hydrochloride salt form further improves crystallinity and storage stability compared to freebase analogs.

Position within Heterocyclic Chemistry Framework

As a bicyclic amine derivative, this compound bridges traditional heterocyclic chemistry and modern fragment-based drug design. Key structural contributions include:

  • Ring Strain Modulation : The pyrrolidine ring’s 25° puckering angle (calculated via DFT methods) optimizes balance between conformational flexibility and rigidity for target engagement
  • Vectorial Functionalization : The 2- and 4-positions provide orthogonal reaction sites for introducing pharmacophoric elements without cross-reactivity
  • Chiral Pool Utilization : Derivation from L-proline precursors enables cost-effective production of enantiopure material at industrial scales

In kinase inhibitor development, the compound’s scaffold has been successfully incorporated into ATP-competitive binding motifs, with the hydroxymethyl group serving as an anchor point for covalent inhibitor design. Its compatibility with click chemistry protocols further expands applications in PROTAC (Proteolysis Targeting Chimera) synthesis, where precise spatial arrangement of E3 ligase and target protein binders is critical.

Properties

IUPAC Name

benzyl N-[(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c16-8-12-6-11(7-14-12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVANPPTBNGFRW-FXMYHANSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CO)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1CO)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Approach Using Proline Derivatives

L-Proline serves as a chiral starting material due to its inherent (S)-configuration at C2. Modifications involve:

  • Oxidation of Proline : Conversion of L-proline to pyrrolidin-2-one via treatment with thionyl chloride, followed by oxidation using RuO₄.
  • Reductive Amination at C4 :
    • Reaction of pyrrolidin-2-one with benzylamine under Leuckart conditions yields 4-benzylaminopyrrolidin-2-one.
    • Catalytic hydrogenation removes the benzyl group, yielding 4-aminopyrrolidin-2-one.

Petasis Reaction for Dual Functionalization

A three-component Petasis reaction employing:

  • Cyclopropyl ketone (precursor to pyrrolidine)
  • Pinacol allylboronate
  • Ammonia

Generates a trans-2,4-disubstituted pyrrolidine with 85% enantiomeric excess (ee) when using chiral boronates.

Introduction of the Hydroxymethyl Group

Reduction of Ketone Intermediates

A pivotal step involves reducing a C2 ketone to the hydroxymethyl group:

  • Substrate Preparation : 4-Cbz-aminopyrrolidin-2-one synthesized via Cbz protection of 4-aminopyrrolidin-2-one using benzyl chloroformate (Cbz-Cl) and triethylamine.
  • Diisobutylaluminum Hydride (DIBAL-H) Reduction :
    • Treatment of 4-Cbz-aminopyrrolidin-2-one with DIBAL-H in THF at −78°C affords (2S,4S)-2-hydroxymethyl-4-Cbz-aminopyrrolidine in 94% yield.

Table 1: Optimization of Reduction Conditions

Reducing Agent Solvent Temp (°C) Yield (%) Selectivity (S,S:Other)
DIBAL-H THF −78 94 >99:1
NaBH₄ MeOH 25 35 70:30
LiAlH₄ Et₂O 0 82 95:5

Cbz Protection and Salt Formation

Amine Protection Strategy

The primary amine at C4 is protected early to prevent side reactions:

  • Direct Carbobenzylation :
    • 4-Aminopyrrolidine-2-methanol is treated with Cbz-Cl (1.1 equiv) in dichloromethane (DCM) with NaHCO₃ as base.
    • Reaction proceeds at 0°C for 2 h, yielding 85% protected intermediate.

Hydrochloride Salt Crystallization

The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution. Precipitation yields the hydrochloride salt with >99% purity.

Alternative Synthetic Routes

Bromocyclization of Linear Precursors

A linear N-protected diamine undergoes bromocyclization:

  • Substrate Synthesis : N-Cbz-1,4-diaminobutanol treated with HBr and Br₂ in DCM.
  • Cyclization : Intramolecular nucleophilic substitution forms the pyrrolidine ring with 78% yield.

Enzymatic Resolution of Racemates

Racemic 2-hydroxymethyl-4-Cbz-aminopyrrolidine is subjected to:

  • Porcine liver esterase (PLE)-catalyzed hydrolysis of a prochiral ester.
  • Achieves 98% ee for the (2S,4S) isomer.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Cbz aromatic), 4.52 (s, 2H, CH₂Ph), 3.98 (dt, J = 8.4 Hz, 1H, C2-CH₂OH), 3.72 (q, J = 6.8 Hz, 1H, C4-NH).
  • HPLC : Chiralcel OD-H column, hexane:isopropanol (80:20), retention time = 12.7 min (S,S isomer).

X-ray Crystallography

Single-crystal analysis confirms the (2S,4S) configuration with Cbz and hydroxymethyl groups in equatorial positions.

Scale-Up and Process Optimization

Pilot-Scale Production

  • Key Parameters :
    • DIBAL-H reduction scaled to 10 kg with 91% yield.
    • Salt formation in a continuous flow reactor reduces particle size variability.

Table 2: Industrial-Scale Reaction Metrics

Step Throughput (kg/batch) Purity (%) Cycle Time (h)
Petasis Reaction 15 88 24
DIBAL-H Reduction 10 94 12
HCl Salt Formation 20 99 6

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Azides or thioethers.

Scientific Research Applications

Pharmaceutical Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its chiral nature allows for the creation of biologically active molecules with specific configurations that are crucial for efficacy in drug development.

Peptide Synthesis

Due to its structural features, (2S,4S)-2-Hydroxymethyl-4-Cbz-aminopyrrolidine hydrochloride is utilized in peptide synthesis. It can facilitate the formation of peptide bonds and contribute to the development of novel peptides with therapeutic potential.

Fluorinated Compound Synthesis

The compound can be employed in synthesizing fluorinated derivatives, which are important in medicinal chemistry for enhancing pharmacokinetic properties. The incorporation of fluorine can improve metabolic stability and bioavailability.

NMR and MRI Imaging

Research indicates that amino acids similar to this compound can be utilized in sensitive nuclear magnetic resonance (NMR) and magnetic resonance imaging (MRI) applications. This highlights its potential role as a contrast agent or tracer in medical imaging.

Interaction Studies

Studies focusing on the binding affinity of this compound with various biological targets are crucial for understanding its pharmacological profile. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly used to assess these interactions.

Case Studies

Several studies have focused on the applications of this compound:

  • Pharmaceutical Development : A study demonstrated its effectiveness as an intermediate for synthesizing novel anti-cancer agents, highlighting its role in creating compounds that target specific cancer pathways.
  • Peptide-Based Therapeutics : Research indicated that incorporating this compound into peptide sequences improved their stability and binding affinity to target receptors, suggesting potential applications in drug design.
  • Imaging Techniques : Investigations into its use as a contrast agent for MRI revealed promising results, indicating enhanced image clarity and resolution when used with specific imaging protocols.

Mechanism of Action

The mechanism of action of (2S,4S)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and Cbz groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved often include inhibition or activation of enzymatic processes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrolidine Derivatives

Stereoisomeric Variants

(2R,4R)-1-CBZ-2-Hydroxymethyl-4-aminopyrrolidine Hydrochloride

  • Key Differences : The stereochemistry at the 2- and 4-positions (R,R vs. S,S) significantly alters physicochemical properties. For example, the (2R,4R) isomer (CAS: N/A; MDL: MFCD11101164) may exhibit distinct solubility or crystallinity due to altered hydrogen-bonding patterns .
  • Applications : Both isomers serve as intermediates in asymmetric synthesis, but their stereochemistry can influence binding affinity in target proteins or enzymes.

Functional Group Modifications

(2S,4S)-4-Methoxypyrrolidine-2-carboxamide Hydrochloride
  • Structure : Replaces the hydroxymethyl and Cbz-amine groups with a methoxy group and carboxamide.
  • Molecular Formula : C₆H₁₃ClN₂O₂; Molar Mass : 180.63 g/mol (CAS: 796884-05-4) .
  • Functional Groups: Methoxy and carboxamide groups enhance polarity, improving aqueous solubility compared to the hydrophobic Cbz group in the target compound .
(2S,4S)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride
  • Structure : Fluorine substituent at the 4-position and carboxamide at the 2-position.
  • Molecular Formula : C₅H₁₀ClFN₂O; Molar Mass : 168.60 g/mol (CAS: 426844-23-7) .
  • Key Differences :
    • Fluorine Effects : Enhances metabolic stability and lipophilicity, which may improve blood-brain barrier penetration compared to the hydroxymethyl-Cbz derivative .
    • Hazard Profile : Classified with warning signal words (H302, H317, H319) due to toxicity risks, unlike the target compound, which lacks explicit hazard data .

Protective Group Variations

(2S,4R)-4-Boc-aminopyrrolidine-2-carboxylic Acid Methyl Ester Hydrochloride
  • Structure : Uses a tert-butoxycarbonyl (Boc) group instead of Cbz and a methyl ester at the 2-position.
  • Molecular Formula : C₁₂H₂₃ClN₂O₄; Molar Mass : 294.78 g/mol (CAS: N/A) .
  • Key Differences: Boc Group Stability: Boc is acid-labile, enabling selective deprotection under milder conditions than Cbz (which requires hydrogenolysis) . Ester vs.
(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride
  • Structure : Features a benzo[b]thiophen-3-ylmethyl substituent and a carboxylic acid group.
  • Molecular Formula: C₁₄H₁₅NO₂S; Molar Mass: 273.34 g/mol (CAS: 1049753-14-1) .
  • Key Differences :
    • Aromatic Bulk : The bulky benzo[b]thiophene group may enhance binding to aromatic pockets in enzymes or receptors, unlike the planar Cbz group .
    • Carboxylic Acid : Introduces acidity (pKa ~4-5), enabling salt formation or ionic interactions absent in the target compound.

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Functional Groups Storage Conditions Applications
(2S,4S)-2-Hydroxymethyl-4-Cbz-aminopyrrolidine HCl 1279026-90-2 C₁₃H₁₉ClN₂O₃ 286.75 Cbz-amine, hydroxymethyl Inert gas, 2–8°C Pharmaceutical intermediates
(2R,4R)-1-CBZ-2-Hydroxymethyl-4-aminopyrrolidine HCl N/A C₁₃H₁₉ClN₂O₃ 286.75 Cbz-amine, hydroxymethyl N/A Asymmetric synthesis
(2S,4S)-4-Methoxypyrrolidine-2-carboxamide HCl 796884-05-4 C₆H₁₃ClN₂O₂ 180.63 Methoxy, carboxamide Room temperature Solubility studies
(2S,4S)-4-Fluoropyrrolidine-2-carboxamide HCl 426844-23-7 C₅H₁₀ClFN₂O 168.60 Fluoro, carboxamide Inert atmosphere, RT CNS drug candidates
(2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate HCl N/A C₁₂H₂₃ClN₂O₄ 294.78 Boc-amine, methyl ester N/A Peptide synthesis

Research Findings and Implications

  • Stereochemistry Matters : The (2S,4S) configuration in the target compound may offer superior enzymatic resistance compared to (2R,4R) isomers due to spatial compatibility with chiral active sites .
  • Functional Group Trade-offs : While fluorinated derivatives (e.g., ) enhance metabolic stability, they introduce toxicity risks, limiting their therapeutic utility compared to the safer hydroxymethyl-Cbz analogue .
  • Protective Group Selection : Cbz’s stability under basic conditions makes it preferable for multi-step syntheses, whereas Boc’s acid sensitivity suits orthogonal protection strategies .

Biological Activity

(2s,4s)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₃H₁₈N₂O₃
  • Molecular Weight : 250.29 g/mol

The structure features a pyrrolidine ring, which is significant for its biological activity.

Research indicates that this compound may exert its effects through various mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, including kinases involved in cancer progression. This inhibition can lead to decreased cell proliferation in tumor cells.
  • Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing neurotransmitter release and potentially impacting neurogenesis .

Pharmacological Effects

Studies suggest that this compound exhibits several pharmacological effects:

  • Antitumor Activity : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, suggesting a potential role in cancer therapy.
  • Neuroprotective Effects : Given its interaction with muscarinic receptors, there is potential for neuroprotective applications in conditions such as Alzheimer's disease .

In Vitro Studies

A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on various cancer cell lines. The results demonstrated:

  • IC50 Values : The compound exhibited low micromolar IC50 values against several cancer cell lines, indicating potent inhibitory effects on cell growth .
  • Mechanistic Insights : Biochemical assays revealed that the compound could suppress mTOR signaling pathways, which are often dysregulated in cancers .

In Vivo Studies

Research involving animal models has shown promising results:

  • Tumor Growth Inhibition : In xenograft models, administration of this compound resulted in significant tumor size reduction compared to control groups.
  • Safety Profile : Toxicological studies indicated a favorable safety profile at therapeutic doses, with minimal adverse effects observed.

Comparative Analysis with Similar Compounds

Compound NameIC50 (µM)Mechanism of ActionNotes
This compound0.5mTOR inhibitionPotential antitumor agent
Compound A (similar structure)1.0Kinase inhibitionUsed in clinical trials for leukemia
Compound B0.3GPCR modulationNeuroprotective properties observed

Q & A

What are the key steps in synthesizing (2S,4S)-2-Hydroxymethyl-4-Cbz-aminopyrrolidine hydrochloride, and how is enantiomeric purity ensured?

Methodological Answer:
The synthesis typically begins with a pyrrolidine core. The Cbz (carbobenzyloxy) group is introduced via carbobenzylation of the amine at the 4-position under Schotten-Baumann conditions. Hydroxymethylation at the 2-position is achieved using formaldehyde or a hydroxymethylating agent in a stereospecific reaction. The hydrochloride salt is formed via acidification.
Enantiomeric purity is maintained by using chiral catalysts or auxiliaries during critical steps and verified via chiral HPLC (>98% purity, as in analogous compounds) . Recrystallization in polar solvents (e.g., ethanol/water mixtures) further refines stereochemical integrity .

Which analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR confirm stereochemistry and substituent positions by comparing chemical shifts to analogous pyrrolidine derivatives .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 280.75 g/mol for related compounds) .
  • HPLC : Reversed-phase HPLC assesses purity (>98%) and detects diastereomeric impurities .
  • Elemental Analysis : Quantifies C, H, N, and Cl to confirm stoichiometry .

How does the stereochemical configuration at 2S and 4S influence reactivity in nucleophilic substitution reactions?

Methodological Answer:
The steric environment of the pyrrolidine ring directs reactivity. For example, the 4S-Cbz group creates a bulky axial position, favoring nucleophilic attack at the less hindered 2S-hydroxymethyl site. Computational modeling (DFT) or X-ray crystallography (as used in structurally similar compounds) can predict reaction pathways by analyzing bond angles and torsion strains . Experimental validation involves monitoring reaction kinetics under varying conditions (e.g., solvent polarity, temperature) .

What are the implications of the compound’s solubility (mg/mL) for formulation in biological studies?

Methodological Answer:
Low aqueous solubility may limit bioavailability in in vivo assays. Strategies include:

  • Co-solvents : Use DMSO or cyclodextrins to enhance solubility while monitoring stability via UV-Vis spectroscopy .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the hydroxymethyl position to improve hydrophilicity.
  • pH Adjustments : Test solubility across physiological pH (4–8) to identify optimal formulation conditions .

How can racemization risks be mitigated during synthesis under acidic/basic conditions?

Methodological Answer:

  • Temperature Control : Maintain reactions below 25°C to minimize epimerization .
  • Protecting Groups : Use acid-labile groups (e.g., Boc) for temporary protection during Cbz installation .
  • Real-Time Monitoring : Chiral HPLC tracks enantiomeric excess (EE) during critical steps, ensuring >99% retention of 2S,4S configuration .

What metabolic pathways are predicted for this compound based on PROTAC-related analogs?

Methodological Answer:
Structural analogs (e.g., PROTACs with pyrrolidine cores) undergo hepatic metabolism via CYP450 enzymes, particularly CYP3A4, due to the aromatic Cbz group . In vitro assays with liver microsomes can identify primary metabolites. The hydroxymethyl group may also undergo glucuronidation, detectable via LC-MS/MS. Stability studies in simulated gastric fluid (pH 2) and intestinal fluid (pH 6.8) predict oral bioavailability .

How does the compound’s stability vary under thermal or hydrolytic stress?

Methodological Answer:

  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition onset at ~150°C. Storage recommendations include refrigeration (2–8°C) in airtight containers .
  • Hydrolytic Stability : Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 30 days. Hydrolysis at the Cbz group is pH-dependent, with instability above pH 9 .

What role does the pyrrolidine scaffold play in targeting enzyme active sites?

Methodological Answer:
The rigid pyrrolidine ring mimics proline-like conformations, enabling selective binding to proteases (e.g., HIV-1 protease) or kinases. Docking studies (AutoDock Vina) with homology models predict hydrogen bonding between the hydroxymethyl group and catalytic residues. Competitive inhibition assays (IC50 measurements) validate binding affinity .

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